molecular formula C9H17N B3039009 (4aR,8aR)-decahydroisoquinoline CAS No. 947767-62-6

(4aR,8aR)-decahydroisoquinoline

Cat. No. B3039009
CAS RN: 947767-62-6
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-BDAKNGLRSA-N
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Description

“(4aR,8aR)-decahydroisoquinoline” is a chemical compound with the molecular formula C8H16N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyranopyran amide (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydro-pyrano[3,2-b]pyran-2-carboxamide was prepared by a chemoselective hydration of the corresponding nitrile, using a heterogeneous catalytic method based on copper(II) supported on molecular sieves, in the presence of acetaldoxime .


Physical And Chemical Properties Analysis

“(4aR,8aR)-decahydroisoquinoline” has a molecular weight of 140.23 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be found in the PubChem database .

Scientific Research Applications

Analgesic Properties

(4aR,8aR)-decahydroisoquinoline: derivatives have demonstrated potent analgesic activity. For instance, (2S,4aR,8R,8aR)-2-aryl-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols —synthesized from reactions with aromatic aldehydes—showed significant analgesic effects in both the acetic acid-induced writhing test and the hot-plate test. Notably, one specific compound was as effective as diclofenac sodium, a common reference drug .

Anticancer Potential

While further research is needed, the combination of para-menthane and aromatic fragments in compounds like (4aR,8aR)-decahydroisoquinoline warrants exploration for potential anticancer properties. These compounds may exhibit selective modification of natural compounds, offering new avenues for drug development .

Neuroprotection

Compounds with a hexahydro-2H-chromene framework, including (4aR,8aR)-decahydroisoquinoline , have been investigated for neuroprotective effects. Their ability to safeguard neurons from damage or degeneration could be valuable in treating neurodegenerative diseases .

Agarwood Induction

Interestingly, (4aR,8aR)-decahydroisoquinoline derivatives have been associated with agarwood induction. Agarwood, prized for its aromatic properties, is formed in Aquilaria trees when they are wounded or infected. These compounds may play a role in the process .

Cholinesterase Inhibition

Research suggests that (4aR,8aR)-decahydroisoquinoline derivatives exhibit cholinesterase inhibition. This property is relevant in the context of Alzheimer’s disease and other neurodegenerative conditions, where cholinesterase inhibitors are used to enhance cognitive function .

properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-decahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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